molecular formula C66H80N12O17 B609842 Pasireotide diaspartate CAS No. 820232-50-6

Pasireotide diaspartate

Cat. No. B609842
CAS RN: 820232-50-6
M. Wt: 1313.433
InChI Key: NEEFMPSSNFRRNC-HQUONIRXSA-N
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Description

Pasireotide diaspartate, also known as Signifor, is a prescription medicine used to treat symptoms of Cushing’s Disease and Acromegaly . It belongs to a class of drugs called Somatostatin Analogs . Pasireotide diaspartate is prepared as a sterile solution for administration by subcutaneous injection .


Synthesis Analysis

The total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved using a 3 + 2 + 1 strategy . The Pro1-Phe6 peptide bond was selected as the final cyclization position. Two key fragments were synthesized using N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents . The current synthesis method is easily scalable and produces the target peptide with an overall yield of 15% .


Molecular Structure Analysis

Pasireotide diaspartate has a molecular formula of C66H80N12O17 . It has an average mass of 1313.4116 Da and a mono-isotopic mass of 1312.576416 Da .


Chemical Reactions Analysis

The synthesis of pasireotide has been performed by solid-phase chemistry, using a Fmoc/tBu protecting scheme and resin as solid support .


Physical And Chemical Properties Analysis

Pasireotide diaspartate is a white to slightly greyish powder . It is freely soluble in water and its pKa has been determined at 10.2 and 9.1 . It has a polar surface area of 281.2 Ų and a refractivity of 286.66 m³·mol⁻¹ .

Scientific Research Applications

Treatment of Acromegaly

Acromegaly: is a hormonal disorder that results from the excess production of growth hormone (GH). Pasireotide has been shown to have a higher affinity to somatostatin receptor type 5 than type 2, which is beneficial in treating acromegaly . It acts as a more potent inhibitor of GH secretion compared to first-generation somatostatin receptor ligands (SRLs), offering an alternative for patients who are resistant to traditional treatments.

Management of Cushing’s Disease

Cushing’s Disease: is characterized by an overproduction of cortisol by the adrenal glands. Pasireotide’s efficacy in treating Cushing’s disease stems from its ability to suppress adrenocorticotropic hormone (ACTH) secretion from pituitary adenomas . This leads to a reduction in cortisol levels, providing relief from the symptoms associated with the disease.

Control of Hyperglycemia in Diabetes

Pasireotide has been associated with hyperglycemia due to its inhibitory effects on insulin and incretin hormone responses . While this is often considered an adverse effect, it also presents a potential application in research for understanding the mechanisms of diabetes and developing new strategies for managing blood glucose levels.

Neuroendocrine Tumors (NETs)

NETs: are a diverse group of tumors that arise from neuroendocrine cells. Pasireotide’s multireceptor-targeted profile makes it a candidate for treating NETs, as it can bind to multiple somatostatin receptor subtypes present on these tumors . This can help in controlling hormone-related symptoms and possibly inhibiting tumor growth.

Gastrointestinal Disorders

The antisecretory properties of Pasireotide make it useful in managing various gastrointestinal disorders . It can inhibit the secretion of several gastrointestinal hormones and peptides, which is beneficial in conditions where reduction of gastrointestinal secretions is desired .

Hepatic Disorders

In the context of hepatic disorders , Pasireotide can be utilized to decrease portal pressure and manage symptoms related to liver cirrhosis and portal hypertension . Its inhibitory effects on hormone and peptide secretion can also aid in the treatment of hepatorenal syndrome.

Mechanism of Action

Target of Action

Pasireotide diaspartate, also known as Signifor, is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It primarily targets somatostatin receptors (SSTR), specifically SSTR1, SSTR2, SSTR3, and SSTR5 . These receptors play a crucial role in inhibiting the release of several hormones, thereby regulating endocrine, neuroendocrine, and exocrine mechanisms .

Mode of Action

Pasireotide diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of these somatostatin receptors lead to the inhibition of Adrenocorticotropic hormone (ACTH) secretion, which in turn results in reduced cortisol secretion in patients with Cushing’s disease . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .

Biochemical Pathways

The activation of somatostatin receptors by Pasireotide diaspartate affects the hormonal secretion pathway. It inhibits the release of ACTH, leading to decreased cortisol secretion. It also suppresses the release of HGH, glucagon, and insulin . These changes in hormone levels can have significant downstream effects on various bodily functions, including growth, metabolism, and stress response.

Pharmacokinetics

Pasireotide diaspartate is primarily eliminated as unchanged drug hepatically (via biliary excretion). Approximately 40% to 56% of the drug is excreted in the feces, primarily as unchanged drug, and about 6% to 10% is excreted in the urine, also primarily as unchanged drug . The time to peak plasma concentration is between 0.25 to 0.5 hours, and the elimination half-life is approximately 12 hours . The drug has a protein binding of 88% .

Result of Action

The molecular and cellular effects of Pasireotide diaspartate’s action primarily involve the reduction of hormone levels. By inhibiting ACTH secretion, it reduces cortisol levels in patients with Cushing’s disease . It also suppresses the release of HGH, glucagon, and insulin, which can have various effects on growth, metabolism, and glucose regulation .

Safety and Hazards

Pasireotide may lower cortisol levels and can raise blood sugar, potentially causing diabetes . Common side effects include diarrhea, abdominal pain, and flatulence . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEFMPSSNFRRNC-HQUONIRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H80N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pasireotide diaspartate

CAS RN

820232-50-6
Record name Pasireotide diaspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE DIASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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